An In-depth Technical Guide to LSP-249: A Novel Oral Plasma Kallikrein Inhibitor
An In-depth Technical Guide to LSP-249: A Novel Oral Plasma Kallikrein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LSP-249, also known as ATN-249, is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of plasma kallikrein. It is currently under development for the prophylactic treatment of hereditary angioedema (HAE), a rare and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling. This document provides a comprehensive technical overview of LSP-249, including its chemical properties, mechanism of action, synthesis, and available preclinical and clinical data.
Chemical Structure and Properties
LSP-249 is a synthetic compound with the following chemical identity:
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IUPAC Name: N-[(6-Amino-2,4-dimethyl-3-pyridinyl)methyl]-2-[(3-chloro-6-quinolinyl)methyl]-4-pyridinecarboxamide
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CAS Number: 1801253-04-2
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Molecular Formula: C₂₄H₂₂ClN₅O
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Molecular Weight: 431.92 g/mol
Chemical Structure:
(Image generated based on IUPAC name)
Mechanism of Action and Signaling Pathway
LSP-249 exerts its therapeutic effect by inhibiting the enzymatic activity of plasma kallikrein, a key component of the Kallikrein-Kinin System (KKS). In HAE, dysregulation of the KKS leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling attacks.
By binding to the active site of plasma kallikrein, LSP-249 prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin. This targeted inhibition helps to control the underlying pathology of HAE and prevent the occurrence of angioedema attacks.
Synthesis
The synthesis of N-[(6-Amino-2,4-dimethyl-3-pyridinyl)methyl]-2-[(3-chloro-6-quinolinyl)methyl]-4-pyridinecarboxamide (LSP-249) is described in patent WO2016011209A1. While the full, detailed experimental protocol is proprietary, the general synthetic strategy involves the coupling of key intermediates. The synthesis would likely proceed through the formation of an amide bond between a carboxylic acid derivative of the 2-substituted-4-pyridine and an amino-methyl substituted pyridine (B92270). The synthesis of the substituted pyridine and quinoline (B57606) starting materials would involve multi-step sequences common in heterocyclic chemistry. Researchers should refer to the aforementioned patent for more detailed information on the synthetic route and characterization of intermediates and the final product.
Quantitative Data
Preclinical Data
| Parameter | Value/Result | Source |
| Potency | ||
| EC₅₀ (in cell-based assay) | < 100 nM | [1][2] |
| Plasma Kallikrein Inhibition vs. C1-INH | ~10-fold greater | [3][4] |
| Selectivity | ||
| Selectivity vs. other serine proteases | >2000-fold | [4][5] |
| Pharmacokinetics (in monkeys) | ||
| 24-hour exposure at 15 mg/kg (single oral dose) | 30-fold greater than EC₅₀ | [3] |
| Cmax exposure at 100 mg/kg/day (repeat doses) | >600-fold higher than EC₉₀ at day 28 | [6] |
| 24-hour exposure at 100 mg/kg/day (repeat doses) | 20-fold higher than EC₉₀ at day 28 | [6] |
| Safety | ||
| No-Observed-Adverse-Effect-Level (NOAEL) in monkeys | 100 mg/kg/day | [6] |
Phase 1 Clinical Trial Data (in healthy volunteers)
| Parameter | Result | Source |
| Dose Range Studied | Single ascending doses from 50 mg to 800 mg | [2][7][8] |
| Safety and Tolerability | Generally safe and well-tolerated at all doses. | [2][7][8] |
| Most Common Adverse Events | Headaches, upper respiratory tract infections, lightheadedness (all mild and not deemed treatment-related). | [7] |
| Pharmacokinetics | Dose-dependent pharmacokinetics; high plasma levels achieved. | [7][8] |
| Food Effect | No significant impact of food on absorption and exposure. | [7] |
Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay (General Protocol)
This assay is used to determine the potency of LSP-249 in inhibiting purified plasma kallikrein.
Materials:
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Purified human plasma kallikrein
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Fluorogenic or chromogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC or H-D-Pro-Phe-Arg-pNA)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Triton X-100)
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LSP-249 (test compound)
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96-well microplate (black for fluorescent, clear for colorimetric)
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Microplate reader
Procedure:
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Prepare serial dilutions of LSP-249 in the assay buffer.
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In a 96-well plate, add the diluted LSP-249 or vehicle control.
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Add a solution of purified plasma kallikrein to each well.
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Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the substrate solution to all wells.
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Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) kinetically for a set period (e.g., 15-30 minutes) at 37°C.
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Calculate the reaction rate for each inhibitor concentration.
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Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC₅₀ value using a suitable curve-fitting model.
High-Molecular-Weight Kininogen (HMWK) Cleavage Assay (General Protocol)
This assay assesses the ability of LSP-249 to prevent the cleavage of the natural substrate, HMWK, in a more physiologically relevant plasma environment.
Materials:
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Human plasma (normal or from HAE patients)
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Contact system activator (e.g., dextran (B179266) sulfate, kaolin)
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LSP-249 (test compound)
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Antibodies specific for intact HMWK and cleaved HMWK
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SDS-PAGE and Western blotting reagents or ELISA kit for cleaved HMWK
Procedure:
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Prepare serial dilutions of LSP-249.
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In microcentrifuge tubes, pre-incubate human plasma with the diluted LSP-249 or vehicle control for a set time (e.g., 15 minutes) at 37°C.
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Initiate contact activation by adding the activator (e.g., dextran sulfate).
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Incubate for a defined period (e.g., 30 minutes) at 37°C.
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Stop the reaction by adding a sample buffer for Western blot or by dilution for ELISA.
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Analyze the samples by Western blot to visualize intact and cleaved HMWK bands or by ELISA to quantify the levels of cleaved HMWK.
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Determine the concentration-dependent inhibition of HMWK cleavage by LSP-249.
Conclusion
LSP-249 is a promising oral plasma kallikrein inhibitor with a favorable preclinical and early clinical profile for the prophylactic treatment of hereditary angioedema. Its high potency, selectivity, and oral bioavailability address a significant unmet need for patients. Further clinical development will be crucial to fully elucidate its efficacy and long-term safety in the target patient population. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of HAE and other kallikrein-mediated diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. haei.org [haei.org]
- 3. A novel detection method of cleaved plasma high-molecular-weight kininogen reveals its correlation with Alzheimer's pathology and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavage of human high-molecular weight kininogen by purified kallikreins and upon contact activation of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attune Pharmaceuticals Announces Positive Data [drug-dev.com]
- 7. angioedemanews.com [angioedemanews.com]
- 8. Attune Pharmaceuticals Announces Positive Phase 1 [globenewswire.com]
